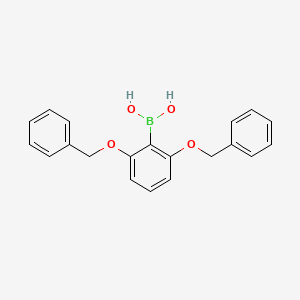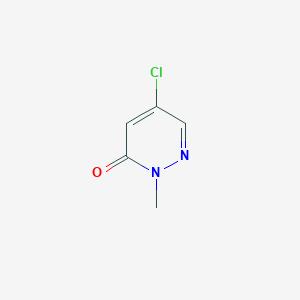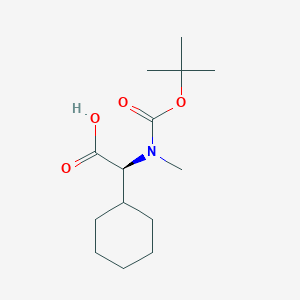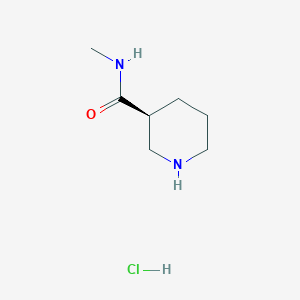
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as a building block in peptide synthesis and as a reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-alanine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
化学反応の分析
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The hydrochloride salt can undergo substitution reactions with various nucleophiles.
Peptide Bond Formation: It is commonly used in peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Peptide Bond Formation: Using coupling reagents like carbodiimides (e.g., DCC, EDC).
Major Products Formed:
Amine oxides from oxidation reactions.
Free amino acids from reduction reactions.
Substituted derivatives from substitution reactions.
Peptides from peptide bond formation reactions.
科学的研究の応用
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: has diverse applications in scientific research:
Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, which are crucial in studying protein structure and function.
Chemical Biology: The compound is used in chemical biology to study enzyme mechanisms and protein interactions.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industrial Applications: The compound is used in the production of biologically active molecules and in the manufacturing of various chemical products.
作用機序
The mechanism by which (S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride exerts its effects involves its role as a building block in peptide synthesis. The protected amino group allows for selective reactions, ensuring the formation of specific peptide bonds. The molecular targets and pathways involved are typically related to the biological processes that peptides and proteins regulate.
類似化合物との比較
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: is compared with other similar compounds, such as:
L-Alanine: A simpler amino acid without the benzyloxycarbonyl protection.
N-Protected Amino Acids: Other amino acids with different protecting groups (e.g., Fmoc, Boc).
Peptide Synthesis Reagents: Other reagents used in peptide synthesis, such as carbodiimides and coupling agents.
Uniqueness: The presence of the benzyloxycarbonyl group makes this compound unique, as it provides stability and selectivity in peptide synthesis reactions.
特性
IUPAC Name |
(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFXBSAAYFMJIY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8177265.png)






![4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)




